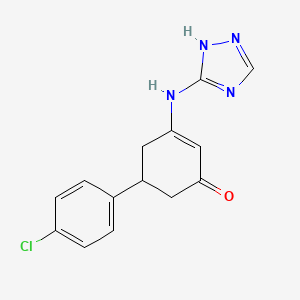

![molecular formula C17H17F3N4O3 B5517223 N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide](/img/structure/B5517223.png)

N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-methylisoxazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that include isoxazole and indazole moieties. Research in this area often focuses on the synthesis and characterization of these compounds due to their significance in pharmaceutical and material sciences.

Synthesis Analysis

The synthesis of related isoxazole and indazole compounds involves several steps, including the formation of carboxamides and cyclization reactions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles has been reported from 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002). Another study discussed an efficient two-step synthesis of 1-arylindazole-3-carboxamides starting from isocyanides, 2-iodo-N-arylbenzohydrazonoyl chlorides, and 2-hydroxymethylbenzoic acid followed by Buchwald–Hartwig intramolecular cyclization (Giustiniano et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using techniques like NMR, IR, MS spectra, CHN analyses, and X-ray diffraction crystallography. The study by Shen et al. (2013) demonstrates this approach in the synthesis and structural analysis of triazole-4-carboxamides (Shen et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of different isomers and derivatives. The study by McLaughlin et al. (2016) shows how the pyrazole ring system in similar compounds can give rise to regioisomers with different properties (McLaughlin et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and stability, can be analyzed through various methods, including differential scanning calorimetry (DSC). For instance, the study by Qin et al. (2016) discusses the thermal stability of nitrogen-rich energetic compounds (Qin et al., 2016).

Chemical Properties Analysis

Chemical properties like reactivity, isomerization, and derivative formation are key aspects of these compounds. Nishiwaki et al. (1974) explored the thermally induced isomerization of isoxazoles in aryl aldehydes (Nishiwaki et al., 1974).

科学的研究の応用

Inhibition of Dihydroorotate Dehydrogenase

The research conducted by Knecht and Löffler (1998) explores the inhibition of dihydroorotate dehydrogenase by isoxazol derivatives including leflunomide and its metabolites. This enzyme is critical for pyrimidine synthesis, which is essential for DNA replication and cell proliferation, particularly in rapidly dividing cells such as those of the immune system. The study underscores the potential of isoxazol derivatives in modulating immune responses and their application in treating autoimmune diseases through the selective inhibition of human and rat dihydroorotate dehydrogenase. The differential susceptibility between human and rat cells to these inhibitors suggests a species-specific therapeutic window that could be exploited in clinical settings (Knecht & Löffler, 1998).

Novel Synthesis Techniques

Giustiniano et al. (2016) reported an efficient synthesis method for pharmaceutically relevant 1-arylindazole-3-carboxamides. This synthesis involves a strategic reaction sequence leading to a chemoselective Buchwald–Hartwig intramolecular cyclization. The innovative approach enhances the accessibility of indazole derivatives, potentially expanding the chemical space for the development of new therapeutic agents. This method demonstrates the versatility of indazole and isoxazole compounds in medicinal chemistry by providing a novel synthetic pathway that could facilitate the exploration of their biological activities (Giustiniano, Mercalli, Novellino, & Tron, 2016).

Antifungal Activity

The study by Du et al. (2015) focuses on the antifungal properties of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides. These compounds, including analogs of the specified chemical structure, have been tested against various phytopathogenic fungi, demonstrating significant antifungal activities. This research suggests the potential of these compounds in agricultural applications to protect crops against fungal infections. The molecular docking studies provide insights into the mode of action of these compounds, indicating the importance of the carbonyl oxygen atom in forming hydrogen bonds with specific residues of the target enzyme, succinate dehydrogenase (Du et al., 2015).

特性

IUPAC Name |

5-methyl-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c1-9(2)26-11-4-5-12-14(6-11)24(8-17(18,19)20)23-15(12)22-16(25)13-7-21-27-10(13)3/h4-7,9H,8H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGDAXZINIFLSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NC2=NN(C3=C2C=CC(=C3)OC(C)C)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzaldehyde O-(9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5517170.png)

![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)

![N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)

![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)

![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)

![2-(4-fluorophenyl)-6-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylcarbonyl]imidazo[1,2-a]pyridine dihydrochloride](/img/structure/B5517202.png)

![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)

![2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5517233.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5517243.png)

![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5517244.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5517261.png)